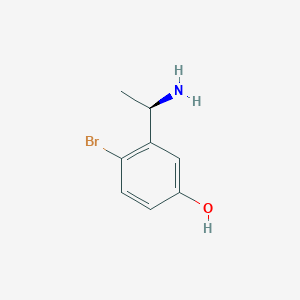![molecular formula C6H8N2O B15226005 1,4,5,6-Tetrahydroisoxazolo[3,4-b]pyridine](/img/structure/B15226005.png)
1,4,5,6-Tetrahydroisoxazolo[3,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,6-Tetrahydroisoxazolo[3,4-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a fused isoxazole and pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-Tetrahydroisoxazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of pyrrolidin-2-one as a starting material. The process includes several steps such as base-mediated aldol condensation, reduction, and cyclization . The reaction conditions often require the use of reagents like lithium diisopropylamide (LDA), lithium aluminum hydride (LiAlH4), and palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
化学反応の分析
Types of Reactions
1,4,5,6-Tetrahydroisoxazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
科学的研究の応用
1,4,5,6-Tetrahydroisoxazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 1,4,5,6-Tetrahydroisoxazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, it acts as a GABA receptor agonist, preferentially activating delta-subunit-containing GABA receptors. This interaction leads to the modulation of neuronal excitability and has sedative and hypnotic effects . The compound’s unique affinity for extrasynaptic GABA receptors further distinguishes its mechanism of action from other GABAergic agents .
類似化合物との比較
Similar Compounds
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine: Another isomer with similar structural features but different biological activity.
3-Hydroxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-5-carboxylic acid: A conformationally constrained analogue with distinct pharmacological properties.
Uniqueness
1,4,5,6-Tetrahydroisoxazolo[3,4-b]pyridine is unique due to its specific interaction with delta-subunit-containing GABA receptors, which sets it apart from other similar compounds. Its ability to modulate neuronal excitability without the reinforcing effects seen in other GABAergic agents makes it a compound of significant interest in neurological research .
特性
分子式 |
C6H8N2O |
|---|---|
分子量 |
124.14 g/mol |
IUPAC名 |
4,5,6,7-tetrahydro-[1,2]oxazolo[3,4-b]pyridine |
InChI |
InChI=1S/C6H8N2O/c1-2-5-4-9-8-6(5)7-3-1/h4H,1-3H2,(H,7,8) |
InChIキー |
JLGSRINTABAZKA-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CON=C2NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





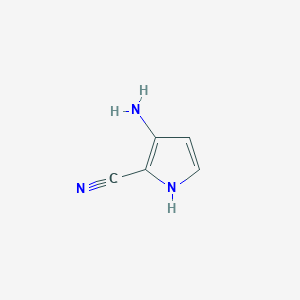
![(1R,4R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15225954.png)
![4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine](/img/structure/B15225955.png)
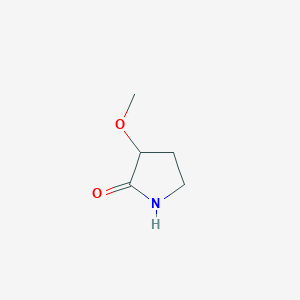
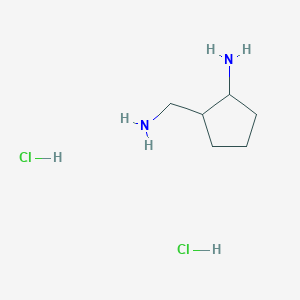
![6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15225985.png)
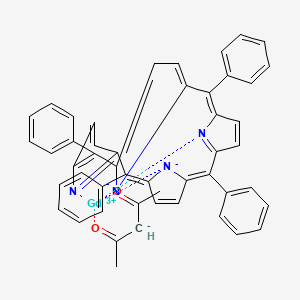

![(1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B15225990.png)
![4-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B15225997.png)
